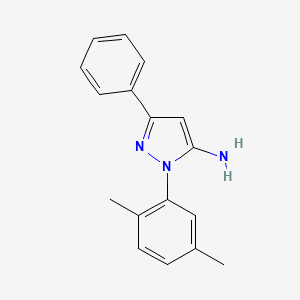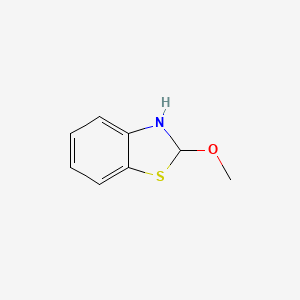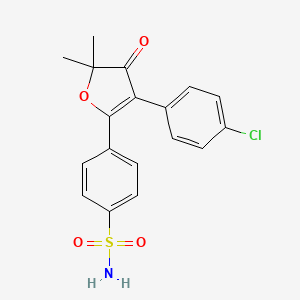
N-isopropyltetrahydrofuran-3-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-isopropyltetrahydrofuran-3-sulfonamide is an organosulfur compound characterized by the presence of a sulfonamide functional group attached to a tetrahydrofuran ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-isopropyltetrahydrofuran-3-sulfonamide can be synthesized through the oxidative coupling of thiols and amines. This method involves the use of readily available low-cost commodity chemicals and does not require additional pre-functionalization and de-functionalization steps, making it an efficient and environmentally friendly process . Another method involves the use of ammonium carbamate as the nitrogen source and methanol as the oxygen source and reaction medium .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation and hypervalent iodine reagents has been explored to enhance the efficiency of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
N-isopropyltetrahydrofuran-3-sulfonamide undergoes various chemical reactions, including:
Reduction: Reduction of sulfonamides to corresponding amines using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions where the sulfonamide group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, thionyl chloride, lithium aluminum hydride, and various nucleophiles. Reaction conditions often involve controlled temperatures and the use of solvents like methanol and acetonitrile .
Major Products Formed
The major products formed from these reactions include sulfonyl chlorides, amines, and substituted sulfonamides, depending on the specific reaction and conditions employed .
Applications De Recherche Scientifique
N-isopropyltetrahydrofuran-3-sulfonamide has found applications in several scientific research areas:
Mécanisme D'action
The mechanism of action of N-isopropyltetrahydrofuran-3-sulfonamide involves its interaction with specific molecular targets and pathways. For instance, sulfonamides are known to act as competitive antagonists of p-aminobenzoic acid (PABA) in the synthesis of folic acid, which is essential for DNA production in bacteria . This inhibition disrupts bacterial growth and replication, making sulfonamides effective antibacterial agents .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to N-isopropyltetrahydrofuran-3-sulfonamide include other sulfonamides such as sulfamethazine and sulfadiazine . These compounds share the sulfonamide functional group but differ in their specific structures and applications.
Uniqueness
This compound is unique due to its specific tetrahydrofuran ring structure, which imparts distinct chemical properties and reactivity compared to other sulfonamides . This uniqueness makes it a valuable compound for specialized applications in various fields.
Propriétés
Formule moléculaire |
C7H15NO3S |
|---|---|
Poids moléculaire |
193.27 g/mol |
Nom IUPAC |
N-propan-2-yloxolane-3-sulfonamide |
InChI |
InChI=1S/C7H15NO3S/c1-6(2)8-12(9,10)7-3-4-11-5-7/h6-8H,3-5H2,1-2H3 |
Clé InChI |
JBSFBYAALZYRDT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)NS(=O)(=O)C1CCOC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[2-(3-methyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]aniline;iodide](/img/structure/B13965233.png)

![4-[(E)-(Hydrazinylmethylidene)amino]-N-(pyridin-4-yl)benzamide](/img/structure/B13965242.png)








